2-Hydrazinylisonicotinamide
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Overview
Description
2-Hydrazinylisonicotinamide is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 g/mol It is a derivative of isonicotinamide, featuring a hydrazinyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylisonicotinamide typically involves the reaction of isonicotinic acid hydrazide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Hydrazinylisonicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinylisonicotinamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to the inhibition of key enzymes and disruption of metabolic pathways. This mechanism underlies its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Isonicotinamide: Shares the isonicotinamide core but lacks the hydrazinyl group.
Hydrazine derivatives: Compounds like hydrazine hydrate and phenylhydrazine share the hydrazinyl functional group but differ in their overall structure.
Uniqueness: 2-Hydrazinylisonicotinamide is unique due to the presence of both the isonicotinamide core and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-hydrazinylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-6(11)4-1-2-9-5(3-4)10-8/h1-3H,8H2,(H2,7,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJEOVBMJELNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697232 |
Source
|
Record name | 2-Hydrazinylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-63-7 |
Source
|
Record name | 2-Hydrazinylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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